molecular formula C6H13N5 B1455854 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine CAS No. 1250299-56-9

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Cat. No. B1455854
CAS RN: 1250299-56-9
M. Wt: 155.2 g/mol
InChI Key: XXOGQGNIIXHJTD-UHFFFAOYSA-N
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Description

The compound “3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine” seems to be a derivative of tetrazole. Tetrazoles are a class of synthetic organic compounds that are heterocyclic and consist of a five-member ring of four nitrogen atoms and one carbon atom . They are known for their energetic properties and are used in various applications, including pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine” were not found, tetrazoles are generally synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb(OTf)3 .

Scientific Research Applications

Anticancer Agents

The compound has shown promising results in the field of cancer research. The 3-(1H-tetrazol-5-yl)-β-carbolines, a derivative of the compound, stood out as the most active compounds against colorectal adenocarcinoma HCT116 and HT29 cell lines . The results also revealed a mechanism of action independent of the p53 pathway .

Drug Discovery

The compound has found broad applications in drug discovery . Its derivatives have been used in the synthesis of various drugs, contributing to the development of new therapeutic agents .

Organic Synthesis

The compound is used in organic synthesis . Its derivatives have been used in the synthesis of various organic compounds, contributing to the advancement of organic chemistry .

Polymer Chemistry

The compound has applications in polymer chemistry . Its derivatives have been used in the synthesis of various polymers, contributing to the development of new materials .

Supramolecular Chemistry

The compound has applications in supramolecular chemistry . Its derivatives have been used in the synthesis of various supramolecular structures, contributing to the advancement of this field .

Bioconjugation

The compound has applications in bioconjugation . Its derivatives have been used in the synthesis of various bioconjugates, contributing to the development of new bioconjugation techniques .

Chemical Biology

The compound has applications in chemical biology . Its derivatives have been used in the synthesis of various chemical biology tools, contributing to the advancement of this field .

Fluorescent Imaging

The compound has applications in fluorescent imaging . Its derivatives have been used in the synthesis of various fluorescent imaging tools, contributing to the advancement of this field .

properties

IUPAC Name

3-(2H-tetrazol-5-yl)pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOGQGNIIXHJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 2
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 3
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 4
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 5
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine
Reactant of Route 6
3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

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